![molecular formula C25H22BrNO4 B2822863 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 788149-96-2](/img/no-structure.png)

Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

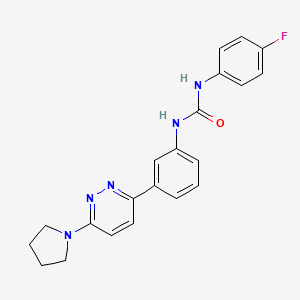

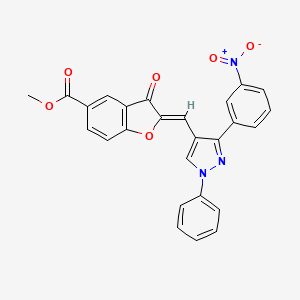

Reactions of Chiral Dioxinones : The study by Noda and Seebach (1987) explores the use of derivatives related to benzenebutanoic acid for substitutions and chain elongations in the synthesis of β-hydroxy-acid derivatives, showcasing its utility in stereoselective chemical reactions (Noda & Seebach, 1987).

Synthesis of Dibromo Trichlorobutanoic Acid : Potkin et al. (2007) demonstrated the bromination of trichlorobut-3-enoic acid, which is structurally similar to benzenebutanoic acid, leading to the formation of brominated acids used in acylation reactions (Potkin, Petkevich, Kaberdin, & Kurman, 2007).

Synthesis of Trifluorothreonine and Butanoic Acid : Jiang, Qin, and Qing (2003) developed a synthesis method for enantiomers of trifluorothreonine and butanoic acid, demonstrating the versatility of such compounds in asymmetric synthesis (Jiang, Qin, & Qing, 2003).

Antioxidant and Inhibitory Properties

Bromophenols as Antioxidants and Enzyme Inhibitors : Öztaşkın et al. (2017) synthesized bromophenols from benzoic acids, highlighting their significant antioxidant activities and inhibitory effects on metabolic enzymes, showing the potential biological applications of related compounds (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

Bromophenol Derivatives for Antioxidant and AChE Inhibition : A study by Öztaşkın et al. (2015) on novel bromophenol derivatives, synthesized from benzoic acids, reveals their considerable antioxidant and acetylcholinesterase inhibition effects (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).

Structural and Reactivity Studies

CF3-Substituted Chiral Dendrimers : Greiveldinger and Seebach (1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, similar in structure to benzenebutanoic acid, for the synthesis of dendrimers, showing applications in creating complex molecular structures (Greiveldinger & Seebach, 1998).

Novel Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species, demonstrating the compound's utility in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Benzamide Derivatives for Health Benefits : Oliveira et al. (2018) explored the structural aspects of bromobenzamides, derivatives of benzoic acid, emphasizing their significance in human health due to biological and pharmacological properties (Oliveira, Gaspar, Gomes, Low, Borges, & Cagide, 2018).

Safety and Hazards

Propiedades

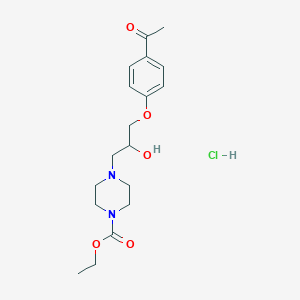

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzenebutanoic acid", "2-bromo-1-butene", "9H-fluorene", "Methanesulfonyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Diisopropylethylamine", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 9H-fluorene-9-methanol", "React 9H-fluorene with methanesulfonyl chloride and triethylamine in N,N-Dimethylformamide to form 9H-fluorene-9-methanesulfonate", "React 9H-fluorene-9-methanesulfonate with methanol and triethylamine in N,N-Dimethylformamide to form 9H-fluorene-9-methanol", "Step 2: Synthesis of 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene", "React 9H-fluorene-9-methanol with N,N-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide in dichloromethane to form 9H-fluorene-9-methoxycarbonyl succinimide", "React 2-bromo-1-butene with 4-Dimethylaminopyridine and 9H-fluorene-9-methoxycarbonyl succinimide in dichloromethane to form 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene", "Step 3: Synthesis of Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-", "React Benzenebutanoic acid with Diisopropylethylamine and 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-butene in ethyl acetate to form Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-", "Purify the product by recrystallization from methanol and water" ] } | |

Número CAS |

788149-96-2 |

Fórmula molecular |

C25H22BrNO4 |

Peso molecular |

480.358 |

Nombre IUPAC |

(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |

Clave InChI |

PRNNBQPZBUMLMF-OZAIVSQSSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2822793.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)